Glutamato de arginina

Descripción general

Descripción

Es comúnmente utilizado en terapia hepática y tiene diversas aplicaciones en medicina y bioquímica . La arginina es un aminoácido básico, mientras que el ácido glutámico es un aminoácido ácido, y su combinación da como resultado un compuesto con propiedades únicas beneficiosas para fines terapéuticos.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del glutamato de arginina implica su papel en diversas vías metabólicas. La arginina es un precursor de la síntesis de óxido nítrico, una molécula de señalización crucial en el cuerpo. El ácido glutámico, por otro lado, está involucrado en la neurotransmisión y sirve como precursor para la síntesis de otros aminoácidos . Juntos, ejercen sus efectos modulando los procesos metabólicos y mejorando la estabilidad de las proteínas.

Compuestos Similares:

Glutamina: Otro aminoácido involucrado en el metabolismo del nitrógeno y la síntesis de proteínas.

Prolina: Un aminoácido que juega un papel en la síntesis de colágeno y la cicatrización de heridas.

Unicidad del this compound: El this compound es único debido a su combinación de aminoácidos básicos y ácidos, lo que le proporciona propiedades distintas beneficiosas para aplicaciones terapéuticas. Su capacidad para estabilizar proteínas y reducir la viscosidad en formulaciones lo hace particularmente valioso en la industria farmacéutica .

Análisis Bioquímico

Biochemical Properties

Arginine glutamate plays a significant role in biochemical reactions. Arginine, one of the components of arginine glutamate, is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Cellular Effects

Arginine glutamate has significant effects on various types of cells and cellular processes. Arginine, a component of arginine glutamate, regulates interorgan metabolism of energy substrates and the function of multiple organs . Dietary supplementation or intravenous administration of arginine is beneficial in improving reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, as well as facilitating wound healing, enhancing insulin sensitivity, and maintaining tissue integrity .

Molecular Mechanism

The molecular mechanism of arginine glutamate involves its conversion into ornithine, polyamines, collagen, or nitric oxide (NO) . Glutamine enters the cells via ASCT2 and is converted into glutamate, glutathione, arginine, or nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, arginine glutamate has shown to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce viscosity of high concentration protein formulations .

Dosage Effects in Animal Models

In animal models, dietary supplementation of arginine has shown to enhance the plasma arginine concentration, reduce the plasma ammonia level, and increase weight gain .

Metabolic Pathways

Arginine glutamate is involved in significant metabolic pathways. The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . This network also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .

Transport and Distribution

The transport and distribution of arginine glutamate within cells and tissues involve various transporters. Glutamine, a component of arginine glutamate, enters the cells via ASCT2 .

Subcellular Localization

The subcellular localization of arginine glutamate is not well-defined. The enzymes involved in the metabolism of arginine, a component of arginine glutamate, are associated with the mitochondria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de glutamato de arginina implica la reacción de cantidades equimolares de arginina y ácido glutámico en agua destilada. La mezcla se calienta para disolver completamente ambos aminoácidos. La solución se enfría entonces, y el this compound resultante precipita .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue un proceso similar pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar una alta pureza y rendimiento. El uso de técnicas avanzadas de purificación, como la cristalización y la filtración, ayuda a obtener un producto adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El glutamato de arginina se somete a diversas reacciones químicas, incluyendo:

Oxidación: En presencia de agentes oxidantes, el this compound puede oxidarse para formar diferentes productos.

Reducción: Los agentes reductores pueden convertir el this compound en sus formas reducidas.

Sustitución: Los grupos amino en la arginina pueden participar en reacciones de sustitución con otros grupos químicos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxido nítrico y otros compuestos que contienen nitrógeno, mientras que la reducción puede producir aminoácidos más simples .

Comparación Con Compuestos Similares

Glutamine: Another amino acid involved in nitrogen metabolism and protein synthesis.

Proline: An amino acid that plays a role in collagen synthesis and wound healing.

Histidine: An amino acid involved in the synthesis of histamine and in maintaining the structure of proteins.

Uniqueness of Arginine Glutamate: Arginine glutamate is unique due to its combination of basic and acidic amino acids, which provides it with distinct properties beneficial for therapeutic applications. Its ability to stabilize proteins and reduce viscosity in formulations makes it particularly valuable in the pharmaceutical industry .

Propiedades

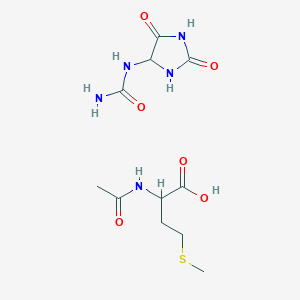

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWUBJVAHOGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91250-27-0, 4320-30-3 | |

| Record name | NSC164937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.